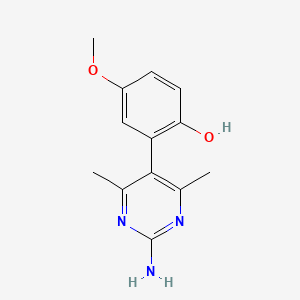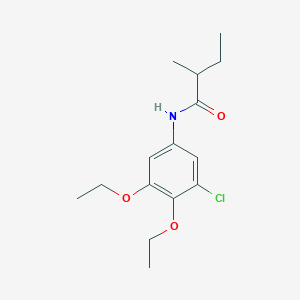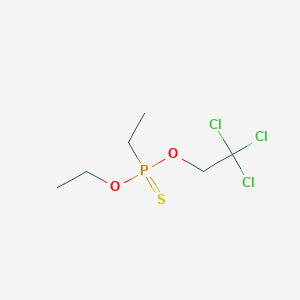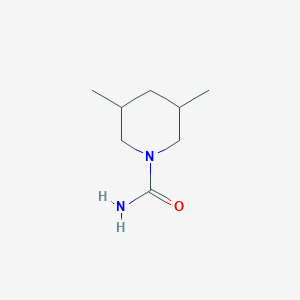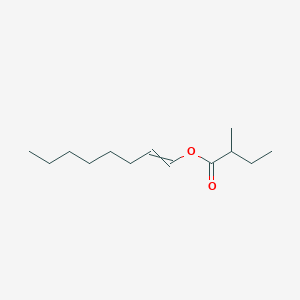![molecular formula C11H9N3O6S B14363421 Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate CAS No. 91611-42-6](/img/structure/B14363421.png)
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate is an organic compound that features a cyano group, a dinitrophenyl group, and a sulfanyl group attached to an ethyl acetate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate typically involves the reaction of ethyl cyanoacetate with 2,4-dinitrophenylsulfanyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
化学反应分析
Types of Reactions
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyanoacetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
科学研究应用
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction to form amino groups, which can further react with other molecules. The sulfanyl group can be oxidized to form sulfoxides or sulfones, which can interact with various biological targets.
相似化合物的比较
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the dinitrophenyl and sulfanyl groups, making it less reactive.
2,4-Dinitrophenylsulfanyl chloride: Contains the dinitrophenyl and sulfanyl groups but lacks the cyano and ethyl acetate moieties.
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate: Similar in structure but contains a nitrophenylsulfonyloxyimino group instead of a dinitrophenylsulfanyl group.
属性
CAS 编号 |
91611-42-6 |
|---|---|
分子式 |
C11H9N3O6S |
分子量 |
311.27 g/mol |
IUPAC 名称 |
ethyl 2-cyano-2-(2,4-dinitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H9N3O6S/c1-2-20-11(15)10(6-12)21-9-4-3-7(13(16)17)5-8(9)14(18)19/h3-5,10H,2H2,1H3 |
InChI 键 |
GUVWPBZPTNFTHR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C#N)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




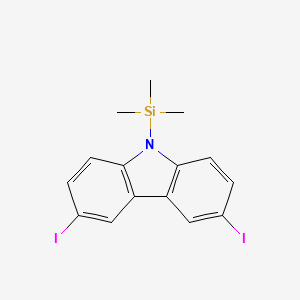
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
